N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from commercially available starting materials . For instance, the compound (E)-N-(aryl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide was prepared when V. H. reagent reacted with (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine in an ice-bath followed by stirring the reaction mixture at 75 °C for 6 hours .Scientific Research Applications
Heteroaromatic Synthesis
One area of application involves the synthesis of heteroaromatic compounds through chemical reactions such as the decarboxylative Claisen rearrangement. Furan-2-ylmethyl and thien-2-ylmethyl derivatives undergo these reactions to yield 2,3-disubstituted heteroaromatic products. This process highlights the compound's utility in synthesizing complex heteroaromatic structures, which are valuable in various chemical research fields (Craig et al., 2005).
Antifungal Activity
Another significant application of N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide derivatives is in investigating antifungal properties. Research on the synthesis of these derivatives has demonstrated potential antifungal effects against various fungi species, suggesting their relevance in developing new antifungal agents. These findings are crucial for the pharmaceutical industry, especially for creating more effective and safer antifungal drugs (Kaplancıklı et al., 2013).
Organic Synthesis Methodologies
The compound has also been utilized in organic synthesis, demonstrating the efficient creation of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides through a one-pot, three-component synthesis. This methodology underscores the compound's versatility in organic chemistry, providing a straightforward and environmentally friendly protocol for synthesizing acetamide derivatives with potential applications in materials science and pharmacology (Raju et al., 2022).
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methoxy-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-17-11-14(16)15(9-12-5-7-18-10-12)6-4-13-3-2-8-19-13/h2-3,5,7-8,10H,4,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJULYOLPEVLMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(CCC1=CC=CS1)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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